5,5'-Methylenediisophthalic acid

Catalog No.
S3333693
CAS No.
10397-52-1
M.F
C17H12O8
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Methylenediisophthalic acid

CAS Number

10397-52-1

Product Name

5,5'-Methylenediisophthalic acid

IUPAC Name

5-[(3,5-dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C17H12O8/c18-14(19)10-2-8(3-11(6-10)15(20)21)1-9-4-12(16(22)23)7-13(5-9)17(24)25/h2-7H,1H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)

InChI Key

RAESDWWKTFZWJA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O

5,5'-Methylenediisophthalic acid is an organic compound with the chemical formula C₁₇H₁₂O₄. It is characterized by its two isophthalic acid groups linked by a methylene bridge. This structure contributes to its unique properties, making it a subject of interest in various chemical and industrial applications. The compound exhibits a melting point of approximately 197-198 °C and is soluble in polar solvents, which enhances its utility in synthesis and formulation processes .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of simpler aromatic compounds.
  • Acylation: It can react with acyl chlorides or anhydrides to introduce acyl groups.

These reactions are facilitated by the compound's two carboxylic acid functional groups, which enhance its reactivity compared to simpler aromatic acids .

The synthesis of 5,5'-Methylenediisophthalic acid typically involves the reaction of isophthalic acid with formaldehyde in a sulfuric acid medium. Here’s a common method:

  • Reactants Preparation: Dissolve isophthalic acid in fuming sulfuric acid.
  • Addition of Formaldehyde: Introduce paraformaldehyde to the solution.
  • Heating: Maintain the reaction mixture at approximately 118 °C for several hours.
  • Precipitation: After cooling, pour the mixture into ice water to precipitate the product.
  • Purification: Filter and wash the precipitate, followed by recrystallization from suitable solvents like methanol or benzene .

5,5'-Methylenediisophthalic acid has several notable applications:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.
  • Pharmaceuticals: While not extensively studied, its derivatives may have potential applications in drug formulation due to their structural characteristics .

Several compounds share structural similarities with 5,5'-Methylenediisophthalic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Isophthalic AcidContains two carboxylic groupsUsed widely in polymer production
Terephthalic AcidContains two carboxylic groupsCommonly used in polyester fibers
Phthalic AcidContains two carboxylic groupsUsed as a plasticizer and in dye production
3,3'-DicarboxydiphenylmethaneSimilar aromatic structureUsed in high-performance polymers

The unique aspect of 5,5'-Methylenediisophthalic acid lies in its methylene bridge linking two isophthalate units, which can enhance polymer chain flexibility and thermal properties compared to its counterparts .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

5,5'-Methylenedi(benzene-1,3-dicarboxylic acid)

Dates

Modify: 2023-08-19

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